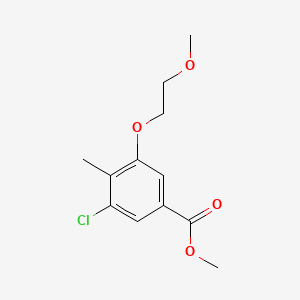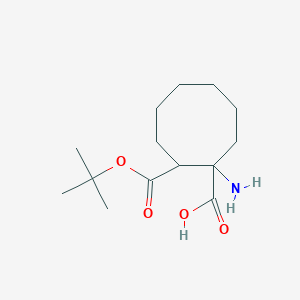
Boc-1-amino-1-cyclooctanecarboxylic-acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Boc-1-amino-1-cyclooctanecarboxylic acid is a chemical compound with the molecular formula C14H25NO4 and a molecular weight of 271.36 g/mol . It is a white powder that is primarily used in research and development within the fields of chemistry and biology . The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the amino group, which is commonly used to protect amines during chemical synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Boc-1-amino-1-cyclooctanecarboxylic acid typically involves the protection of the amino group with a Boc group. One common method includes the reaction of 1-amino-1-cyclooctanecarboxylic acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (TEA) or sodium bicarbonate (NaHCO3) . The reaction is usually carried out in an organic solvent like dichloromethane (DCM) at room temperature .
Industrial Production Methods
While specific industrial production methods for Boc-1-amino-1-cyclooctanecarboxylic acid are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Boc-1-amino-1-cyclooctanecarboxylic acid can undergo various chemical reactions, including:
Deprotection: Removal of the Boc group using acidic conditions, such as treatment with trifluoroacetic acid (TFA) or hydrochloric acid (HCl).
Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides, ureas, or other derivatives.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, although these are less common.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA), hydrochloric acid (HCl).
Substitution: Various acyl chlorides, isocyanates, and other electrophiles.
Major Products Formed
Deprotection: 1-amino-1-cyclooctanecarboxylic acid.
Substitution: Amides, ureas, and other derivatives depending on the reagents used.
Scientific Research Applications
Boc-1-amino-1-cyclooctanecarboxylic acid is used in various scientific research applications, including:
Mechanism of Action
The mechanism of action of Boc-1-amino-1-cyclooctanecarboxylic acid primarily involves its role as a protected amino acid derivative. The Boc group protects the amino group during chemical reactions, preventing unwanted side reactions . Upon deprotection, the free amino group can participate in various biochemical processes, including enzyme catalysis and protein synthesis .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Boc-1-amino-1-cyclooctanecarboxylic acid is unique due to its larger ring size compared to similar compounds like Boc-1-amino-1-cyclohexanecarboxylic acid and Boc-1-amino-1-cyclopropanecarboxylic acid . The larger ring size can influence the compound’s conformational flexibility and reactivity, making it suitable for specific applications in chemical synthesis and research .
Properties
Molecular Formula |
C14H25NO4 |
|---|---|
Molecular Weight |
271.35 g/mol |
IUPAC Name |
1-amino-2-[(2-methylpropan-2-yl)oxycarbonyl]cyclooctane-1-carboxylic acid |
InChI |
InChI=1S/C14H25NO4/c1-13(2,3)19-11(16)10-8-6-4-5-7-9-14(10,15)12(17)18/h10H,4-9,15H2,1-3H3,(H,17,18) |
InChI Key |
FDADSZILNSKMPV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C1CCCCCCC1(C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[2-[(5-Chloro-1,6-dihydro-6-oxo-4-pyridazinyl)oxy]ethoxy]propanoic acid](/img/structure/B13934543.png)
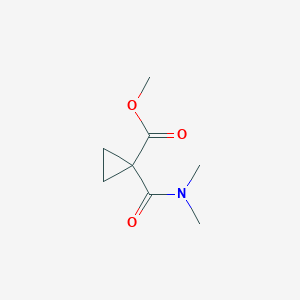
![3-[1-Methyl-6-(4-piperidinyl)-1H-indazol-3-yl]-2,6-piperidinedione](/img/structure/B13934562.png)
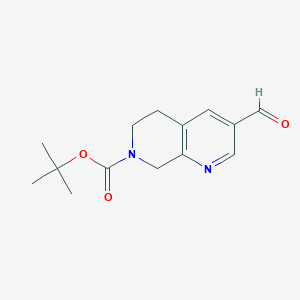
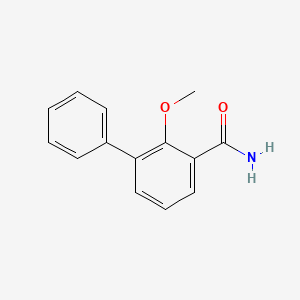
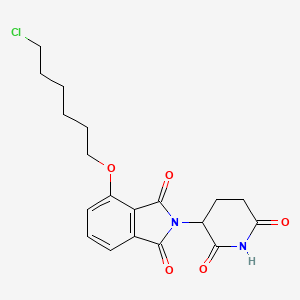
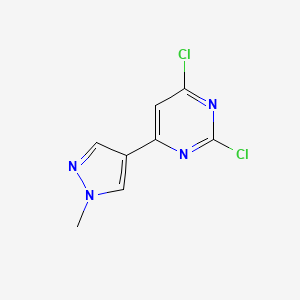
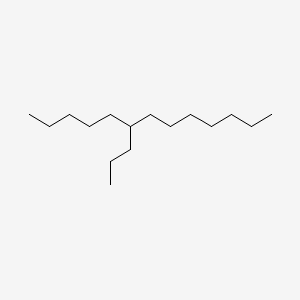
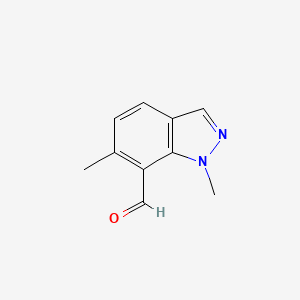
![Tert-butyl 4-{[(1h-indazol-5-ylcarbonyl)amino]methyl}piperidine-1-carboxylate](/img/structure/B13934599.png)
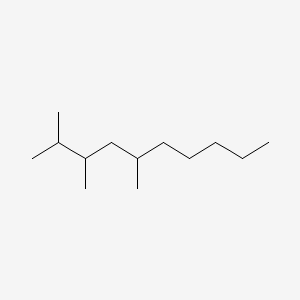
![Decanoic acid, 2-[(trimethylsilyl)oxy]-1-[[(trimethylsilyl)oxy]methyl]ethyl ester](/img/structure/B13934612.png)
